

what is the chemical structure of EDDS

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Compound of Interest		
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Abstract

Ethylenediamine-N,N'-disuccinic acid (**EDDS**) is a biodegradable chelating agent that has garnered significant attention as a sustainable alternative to conventional aminopolycarboxylic acids like ethylenediaminetetraacetic acid (EDTA). This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical determination of **EDDS**, with a particular focus on the commercially significant (S,S) stereoisomer. Detailed experimental protocols and tabulated quantitative data are presented to serve as a valuable resource for researchers and professionals in various scientific disciplines.

Chemical Structure and Stereoisomerism

Ethylenediamine-N,N'-disuccinic acid (IUPAC name: 2-[2-[1,2-bis(carboxy)ethylamino]ethylamino]butanedioic acid) is a hexadentate chelating agent, meaning it can form six bonds with a single metal ion. Its structure features a central ethylenediamine backbone linked to two succinic acid moieties.[1][2] This arrangement results in two chiral centers, giving rise to three possible stereoisomers: (S,S)-EDDS, (R,R)-EDDS, and the meso form, (R,S)-EDDS.[3]

The (S,S) isomer is of particular commercial and environmental interest due to its rapid and complete biodegradability.[3] In contrast, the (R,R) and (R,S) isomers exhibit significantly lower rates of biodegradation.[3] For this reason, this guide will primarily focus on the properties and synthesis of (S,S)-**EDDS**.

Below is a graphical representation of the chemical structure of the (S,S)-**EDDS** anion.



Figure 1. Chemical structure of the (S,S)-EDDS tetraanion.

Physicochemical Properties

The physicochemical properties of **EDDS** are crucial for its application as a chelating agent. The free acid form of **EDDS** has low water solubility, while its sodium salts are highly soluble.[2] A summary of key properties is provided in the table below.

Property	Value	Reference
Molecular Formula	C10H16N2O8	[2]
Molar Mass	292.24 g/mol	[2]
Appearance	Colorless solid	[3]
Density	1.44 g/cm ³	[2]
Melting Point	220-222 °C	[2]
Water Solubility (acid form)	0.15 g/L (at 20 °C)	[2]
pKa values (S,S)-EDDS	pKa1: ~1.4-2.1, pKa2: ~3.05- 3.08, pKa3: ~3.84-3.85, pKa4: ~6.91-6.94, pKa5: ~10.1	[1]

Metal Chelation and Stability Constants

EDDS is a powerful chelating agent, forming stable, water-soluble complexes with a wide range of di- and trivalent metal ions. The stability of these complexes is quantified by the stability constant (log K), with higher values indicating stronger binding. The stability constants of (S,S)-**EDDS** with several common metal ions are presented below.



Metal Ion	log K	Reference
Fe(III)	20.6	[1]
Cu(II)	18.2	[1]
Zn(II)	13.5	[1]
Mn(II)	8.9	[1]

Experimental Protocols Synthesis of (S,S)-EDDS from L-Aspartic Acid

This protocol is adapted from the procedure described in U.S. Patent 5,554,791.[1]

Materials:

- · L-aspartic acid
- Sodium hydroxide (NaOH) solution (e.g., 44.1 wt%)
- 1,2-dibromoethane (EDB)
- Deionized water
- Hydrochloric acid (HCl) for acidification

Procedure:

- In a suitable reaction vessel, suspend L-aspartic acid (0.40 g mole) in deionized water (100.3 g).
- Add NaOH solution (0.80 g mole) to dissolve the L-aspartic acid, forming sodium L-aspartate.
- Add 1,2-dibromoethane (0.108 g mole) to the reaction mixture.
- Heat the reaction mass to 80°C and maintain stirring for 9 hours under atmospheric pressure.



- After cooling the reactor, the resulting solution contains the sodium salt of (S,S)-EDDS.
- To isolate the free acid, the reaction solution can be acidified with HCl to a pH of approximately 2.5-2.6, which will precipitate the (S,S)-EDDS.
- The precipitate can be collected by filtration, washed, and dried.

HPLC Analysis of (S,S)-EDDS

This method is based on the derivatization of **EDDS** with 9-fluorenylmethyl chloroformate (FMOC-Cl) followed by fluorescence detection, as described by Tandy et al. (2005).[4][5]

Instrumentation and Columns:

- High-Performance Liquid Chromatograph (HPLC) with a fluorescence detector.
- Reversed-phase C18 column (e.g., LiChrospher 100 RP-18, 5 μm).

Reagents:

- · Acetonitrile (ACN), HPLC grade.
- Phosphate buffer (pH 6.8).
- 9-fluorenylmethyl chloroformate (FMOC-Cl) solution.
- Borate buffer (pH 9.0) for derivatization.

Derivatization Procedure:

- To a sample containing EDDS, add borate buffer (pH 9.0).
- Add the FMOC-Cl solution and allow the reaction to proceed at room temperature.

Chromatographic Conditions:

- Mobile Phase A: Phosphate buffer (pH 6.8)
- Mobile Phase B: Acetonitrile



Gradient Elution:

0-6 min: 10% to 20% B

6-8 min: 20% to 80% B

8-11 min: Hold at 80% B

11-12 min: 80% to 10% B

Post-run: 8 min re-equilibration at 10% B

Flow Rate: 1.0 mL/min

Detection: Fluorescence detector with excitation at 265 nm and emission at 313 nm.

Spectroscopic Characterization

While detailed spectra are beyond the scope of this guide, a general overview of the expected spectroscopic features of **EDDS** is provided.

Infrared (IR) Spectroscopy: The IR spectrum of **EDDS** is expected to show characteristic absorption bands for:

- O-H stretching of the carboxylic acid groups, which will be a very broad band in the region of 2500-3300 cm⁻¹.
- C-H stretching of the alkyl groups, appearing as sharp peaks around 2850-3000 cm⁻¹.
- C=O stretching of the carboxylic acid groups, which will be a strong, sharp peak around 1700-1730 cm⁻¹.
- N-H bending and C-N stretching in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

• ¹H NMR: The proton NMR spectrum will show complex multiplets for the methylene (-CH₂) and methine (-CH) protons of the ethylenediamine and succinate moieties. The chemical



shifts will be in the aliphatic region (typically 2.5-4.0 ppm). The acidic protons of the carboxylic acids may appear as a broad singlet at a downfield chemical shift (>10 ppm), though they are often exchanged with deuterium in deuterated solvents.

• ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids (typically 170-180 ppm) and the aliphatic carbons of the ethylenediamine and succinate backbone (typically 30-60 ppm).

Conclusion

Ethylenediamine-N,N'-disuccinic acid, particularly the (S,S) stereoisomer, presents a highly effective and environmentally benign alternative to traditional chelating agents. Its strong metal-binding capacity, coupled with its ready biodegradability, makes it a valuable tool in a wide array of applications, from industrial processes and environmental remediation to potential roles in pharmaceutical and biomedical research. The data and protocols provided in this guide are intended to facilitate further research and application of this versatile molecule.

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References

- 1. researchgate.net [researchgate.net]
- 2. cost-nectar.eu [cost-nectar.eu]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
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